![molecular formula C6H12O6 B1449633 D-[4,5,6-13C3]glucose CAS No. 478529-47-4](/img/structure/B1449633.png)

D-[4,5,6-13C3]glucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-glucose is a simple sugar (monosaccharide) generated during photosynthesis in plants and produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms . Its aldohexose stereoisomer, D-glucose, is the most commonly occurring isomer of glucose in nature .

Synthesis Analysis

The synthesis of D-glucose involves various processes, including the isomerization of D-glucose into D-fructose using a base catalyst, aqueous NaOH .Molecular Structure Analysis

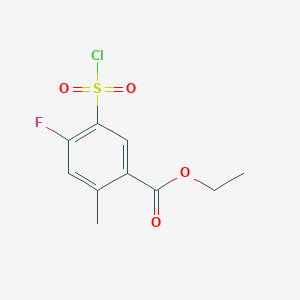

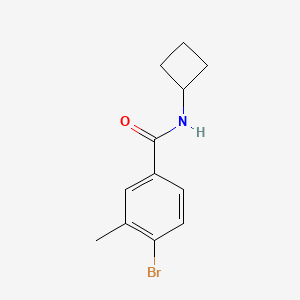

D-Glucose-4,5,6-13C3 has an empirical formula of 13C3C3H12O6 and a molecular weight of 183.13 . It is a six-carbon sugar with a terminal aldehyde group .Chemical Reactions Analysis

D-glucose undergoes various chemical reactions. For instance, it can isomerize into D-fructose using a base catalyst, aqueous NaOH . It also participates in glycolysis, a series of metabolism reactions that generate energy molecules ATP and NADH .Physical And Chemical Properties Analysis

D-Glucose-4,5,6-13C3 is a solid with a melting point of 150-152 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Production of D-Gluconic Acid

D-[4,5,6-13C3]glucose is used in the production of D-gluconic acid, a reactant of significant interest in various industrial areas . The enzyme glucose oxidase is used in this process, and one of the main topics of research is the problem of the generated side product, hydrogen peroxide, which is an enzyme-inactivating reagent .

Metabolic Flux Analysis

D-[4,5,6-13C3]glucose is used as a tracer in 13C-Metabolic Flux Analysis (13C-MFA), a standard technique to probe cellular metabolism and elucidate in vivo metabolic fluxes . The tracer is introduced to a cell culture, and the 13C-labeling patterns of metabolites are measured by NMR or mass spectrometry .

Study of Enzyme Reactions

The use of D-[4,5,6-13C3]glucose allows for the study of enzyme reactions, such as those involving glucose oxidase . This enzyme has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .

Cascade Reactions

D-[4,5,6-13C3]glucose is involved in a wide range of cascade reactions . These reactions are often used in the production of D-gluconic acid, which results in a decrease in the pH, a decrease in the oxygen availability, or the production of hydrogen peroxide .

Study of Polysaccharide Transformation

D-[4,5,6-13C3]glucose is used in the study of the transformation of polysaccharides . This involves the use of enzymes such as amylases and cellulases .

Structure and Properties Analysis

D-[4,5,6-13C3]glucose is used in the analysis of the structure and properties of D-glucose . X-ray studies of crystalline α - and β - D -glucose show that these molecules have their atoms arranged in space as correspond to 16 and 17 .

Wirkmechanismus

Target of Action

D-[4,5,6-13C3]glucose, a labeled form of D-glucose, primarily targets the same cellular components as D-glucose. It is utilized by cells in the same manner as glucose, serving as an essential energy source for many organisms .

Mode of Action

D-[4,5,6-13C3]glucose interacts with its targets in the same way as D-glucose. It is metabolized through glycolysis, a series of reactions that convert glucose to pyruvate, generating ATP and NADH in the process .

Biochemical Pathways

D-[4,5,6-13C3]glucose is involved in the same biochemical pathways as D-glucose. It is metabolized through glycolysis and can also be used in gluconeogenesis . In addition, it can act as a precursor to generate other biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-[4,5,6-13C3]glucose are expected to be similar to those of D-glucose. It is rapidly absorbed and distributed throughout the body, metabolized primarily through glycolysis, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of D-[4,5,6-13C3]glucose’s action are primarily related to energy production. The metabolism of D-[4,5,6-13C3]glucose through glycolysis produces ATP, providing energy for cellular processes .

Action Environment

The action, efficacy, and stability of D-[4,5,6-13C3]glucose can be influenced by various environmental factors. For instance, the rate of glucose metabolism can be affected by the availability of other nutrients, the presence of certain hormones, and the overall metabolic state of the organism .

Safety and Hazards

Zukünftige Richtungen

Continuous glucose monitoring is an emerging technology that provides a continuous measure of interstitial glucose levels . The development of carbohydrate-containing drugs is another potential direction, with a focus on pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(5,6-13C2)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UGEGYHQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[4,5,6-13C3]glucose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)

![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)

![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)

![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)